molecular formula C7H11N3O B15207433 2-Cyano-1-methylpyrrolidine-2-carboxamide

2-Cyano-1-methylpyrrolidine-2-carboxamide

Cat. No.: B15207433
M. Wt: 153.18 g/mol
InChI Key: XIPDKALSKBVDMC-UHFFFAOYSA-N
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Description

2-Cyano-1-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the cyano and carboxamide functional groups in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-methylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidine with cyanogen bromide to introduce the cyano group. The resulting intermediate is then reacted with a suitable carboxamide precursor under appropriate conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or nitriles.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

2-Cyano-1-methylpyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Cyano-1-methylpyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:

    1-Methylpyrrolidine-2-carboxamide: Lacks the cyano group, which may result in different biological activities and reactivity.

    2-Cyano-1-ethylpyrrolidine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

    2-Cyano-1-methylpyrrolidine-3-carboxamide: The position of the carboxamide group is different, leading to variations in its chemical behavior and interactions.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-cyano-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H11N3O/c1-10-4-2-3-7(10,5-8)6(9)11/h2-4H2,1H3,(H2,9,11)

InChI Key

XIPDKALSKBVDMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1(C#N)C(=O)N

Origin of Product

United States

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